molecular formula C27H28N4O5 B2650226 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 887223-71-4

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2650226
CAS RN: 887223-71-4
M. Wt: 488.544
InChI Key: UFLTZHZASUWKCH-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H28N4O5 and its molecular weight is 488.544. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging

  • This compound is a part of a novel series of ligands selective for the translocator protein (18 kDa). It has been used in the context of radioligand imaging with PET (Positron Emission Tomography), which is crucial in neurology and oncology research (Dollé et al., 2008).

Structural Analysis and Synthesis

  • Research has focused on the formation and X-Ray structure determination of derivatives of this compound. The study of its structural properties is essential for developing new synthetic methodologies (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Applications

  • A series of derivatives synthesized using this compound have shown promising antimicrobial activities. This application is significant in the development of new antibacterial and antifungal agents (Hossan et al., 2012).

HIV-1 Protease Inhibitors

  • Its use in the development of potent HIV-1 protease inhibitors is noteworthy. These inhibitors are vital in the treatment of HIV/AIDS and have shown remarkable enzyme inhibitory and antiviral activity (Zhu et al., 2019).

Crystallography and Molecular Interaction Studies

  • The compound has been analyzed for its hydrogen-bonded aggregation properties, contributing to the understanding of molecular interactions and stability, which is crucial in drug design and crystallography (Trilleras et al., 2008).

Antibacterial and Cytotoxicity Studies

  • It has also been used in the synthesis of derivatives for antibacterial and cytotoxicity studies. These studies are fundamental in discovering new therapeutics for various diseases (Aggarwal et al., 2014).

Anticancer Research

  • Additionally, derivatives of this compound have been synthesized and evaluated for their antitumor activity. This research contributes to cancer therapy and drug development (Fahim, Elshikh, & Darwish, 2019).

Neuroinflammation PET Imaging

  • Novel derivatives related to this compound have been synthesized for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, thus aiding in the study of neurodegenerative disorders (Damont et al., 2015).

Antibacterial Activity of Pyrimidinones

  • Research has also been conducted on the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, derivatives of the compound, and their antibacterial activity. This is significant for developing new antibiotics (Narayana, Rao, & Rao, 2009).

Peripheral Benzodiazepine Receptor Study

  • The compound has been used in synthesizing imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors, contributing to understanding neurological disorders (Fookes et al., 2008).

Novel Synthetic Routes

  • Novel synthetic routes for derivatives of this compound have been explored, contributing to the field of synthetic chemistry and facilitating the development of new therapeutic agents (Hassneen & Abdallah, 2003).

Anti-Inflammatory Activity

  • Its derivatives have been synthesized and evaluated for anti-inflammatory activity, which is crucial in the development of new anti-inflammatory drugs (Amr, Sabry, & Abdulla, 2007).

Crystallography

  • The compound has been used in the study of crystal stabilization of pyrimidinedione dimers, contributing to the understanding of molecular structures and crystallography (Katrusiak & Katrusiak, 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxyphenethylamine with ethyl acetoacetate to form 3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid ethyl ester. The resulting ester is then reacted with 2,4-dimethylphenylamine and acetic anhydride to form the final product, 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl acetoacetate", "2,4-dimethylphenylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid ethyl ester.", "Step 2: Hydrolysis of the ester using an acid such as hydrochloric acid or sulfuric acid to form the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with 2,4-dimethylphenylamine and acetic anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide." ] }

CAS RN

887223-71-4

Molecular Formula

C27H28N4O5

Molecular Weight

488.544

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H28N4O5/c1-17-7-9-21(18(2)14-17)29-24(32)16-31-25-20(6-5-12-28-25)26(33)30(27(31)34)13-11-19-8-10-22(35-3)23(15-19)36-4/h5-10,12,14-15H,11,13,16H2,1-4H3,(H,29,32)

InChI Key

UFLTZHZASUWKCH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)C

solubility

not available

Origin of Product

United States

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